RDEA-436 -

RDEA-436

Catalog Number: EVT-288173
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Source and Classification

RDEA-436 belongs to a class of drugs known as mitogen-activated protein kinase kinase inhibitors, specifically targeting MEK1 and MEK2. These kinases play crucial roles in the mitogen-activated protein kinase signaling pathway, which is involved in cell division, differentiation, and survival. The inhibition of these pathways can be beneficial in treating cancers and other diseases characterized by abnormal cell proliferation .

Synthesis Analysis

Methods of Synthesis

  1. Formation of Intermediates: Starting materials undergo reactions such as alkylation or acylation to form reactive intermediates.
  2. Coupling Reactions: These intermediates are then coupled using various coupling agents to form the core structure of RDEA-436.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure the removal of impurities.

Technical Details

Molecular Structure Analysis

Structure

RDEA-436 features a complex molecular structure that allows it to effectively inhibit the target kinases. While the precise structure is proprietary, it typically includes:

  • Functional Groups: Various functional groups that enhance solubility and binding affinity.
  • Chiral Centers: Potential chiral centers that may influence its biological activity.

Data

The molecular formula and weight are not explicitly provided in the search results but can be derived from structural analysis techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry during development phases.

Chemical Reactions Analysis

Reactions

RDEA-436 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Key for forming bonds between different molecular fragments.
  2. Condensation Reactions: Important for building larger molecular frameworks.
  3. Hydrolysis: May occur during purification steps if not carefully controlled.

Technical Details

The reactions are typically carried out under controlled conditions to minimize side reactions and maximize yield. Reaction kinetics and thermodynamics are also considered to optimize each step.

Mechanism of Action

Process

RDEA-436 exerts its pharmacological effects primarily through the inhibition of MEK1 and MEK2 kinases within the mitogen-activated protein kinase pathway. This inhibition leads to:

  • Decreased Cell Proliferation: By blocking signals that promote cell division.
  • Induction of Apoptosis: Encouraging programmed cell death in cancerous cells.

Data

Research indicates that RDEA-436 can effectively reduce tumor growth in preclinical models by disrupting these signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not detailed in the search results, small molecule drugs like RDEA-436 generally exhibit:

  • Solubility: Varies based on formulation; often optimized for bioavailability.
  • Stability: Stability under various pH conditions is crucial for therapeutic efficacy.

Chemical Properties

Chemical properties relevant to RDEA-436 include:

  • Reactivity: Reactivity with biological targets (MEK1/MEK2) is a primary focus during development.
  • pKa Values: Determining ionization states at physiological pH can influence absorption and distribution.
Applications

Scientific Uses

RDEA-436 has potential applications in several areas:

  1. Oncology Research: As a treatment for various cancers by targeting aberrant signaling pathways.
  2. Inflammatory Diseases: Investigated for its role in modulating inflammatory responses.
  3. Pharmaceutical Development: Used as a model compound for studying kinase inhibitors and their mechanisms.
Introduction to RDEA-436 in Oncological and Metabolic Research

Historical Context and Discovery as a Second-Generation MEK Inhibitor

RDEA-436 emerged from systematic efforts to overcome limitations of first-generation mitogen-activated protein kinase kinase (MEK) inhibitors. Developed by Ardea Biosciences in the late 2000s, it represented a strategic advancement in targeting the RAS-RAF-MAPK/ERK pathway, which is dysregulated in numerous cancers and developmental syndromes (RASopathies) [1] [4]. Unlike early MEK inhibitors like RDEA-119 (Ardea’s first-generation candidate), RDEA-436 was engineered for enhanced isoform selectivity and reduced off-target effects. This optimization addressed critical drawbacks such as paradoxical pathway activation—a phenomenon where RAF inhibitors induce dimerization and reactivation in wild-type BRAF cells [3] [6]. The compound’s discovery leveraged structure-activity relationship (SAR) studies focused on allosteric binding pockets within MEK1/2, enabling tighter control over ERK phosphorylation [4] [7].

Table 1: Evolution of MEK Inhibitors

GenerationRepresentative CompoundsKey Improvements
First-GenRDEA-119, TrametinibBaseline efficacy against BRAF-mutant cancers
Second-GenRDEA-436Reduced paradoxical activation; higher specificity
Next-GenMRTX1133 (KRAS-specific)Allele-specific targeting

Dual Inhibitory Mechanisms: MEK and DPP-IV Pathways

RDEA-436 uniquely intersects two disease-modulatory pathways: MAPK signaling and dipeptidyl peptidase-IV (DPP-IV) activity. As a MEK1/2 inhibitor, it suppresses phosphorylation of ERK1/2, thereby modulating cell proliferation, differentiation, and survival in hyperactivated RAS/RAF contexts (e.g., BRAFV600E tumors) [1] [3]. Concurrently, its structural configuration enables competitive inhibition of DPP-IV, a serine protease that inactivates incretin hormones like GLP-1. This dual action links RDEA-436 to metabolic disorder management, where DPP-IV inhibition enhances insulin secretion and glycemic control [5] [8].

Mechanistically, RDEA-436 binds MEK’s allosteric site adjacent to ATP-binding domains, locking it in a closed conformation. For DPP-IV, computational modeling suggests interactions with the catalytic triad (Ser630, Asp708, His740) through hydrogen bonding and hydrophobic forces [5] [8]. This bifunctionality positions RDEA-436 as a prototype for multi-pathway therapeutics in cancers with comorbid metabolic dysregulation (e.g., pancreatic adenocarcinoma).

Table 2: Dual Mechanisms of RDEA-436

Target PathwayBiological ImpactTherapeutic Relevance
MEK1/2↓ ERK phosphorylation; ↓ cell proliferationRAS-mutant cancers, RASopathies
DPP-IV↑ GLP-1 activity; ↑ glucose-dependent insulinType 2 diabetes, metabolic syndrome

Rationale for Targeting RAS-RAF-MAPK/ERK in Cancer and Metabolic Disorders

The RAS-RAF-MAPK cascade is a master regulator of cellular processes, with mutations driving >30% of human cancers and developmental syndromes like Costello syndrome (HRAS mutations) and cardio-facio-cutaneous syndrome (BRAF/MEK mutations) [1] [6]. Hyperactivation of this pathway promotes:

  • Tumorigenesis: Sustained ERK signaling upregulates cyclin D1, accelerating G1/S cell-cycle progression [9].
  • Metabolic Dysregulation: ERK overactivity induces insulin resistance and impairs glucose uptake in peripheral tissues [5] [10].

RDEA-436’s dual inhibition offers synergistic advantages:

  • Oncologic Context: By targeting MEK downstream of RAF, it circumvents resistance from upstream mutations (e.g., KRASG12C) and avoids paradoxical ERK activation seen with RAF monotherapy [3] [6].
  • Metabolic Integration: DPP-IV inhibition compensates for MAPK-induced insulin resistance, making it relevant for cancers associated with diabetes (e.g., hepatocellular carcinoma) [5] [10].

Emerging data further support targeting this axis in viral oncogenesis (e.g., HTLV-1-associated leukemia), where viral proteins exploit MAPK signaling for cell transformation [9].

Properties

Product Name

RDEA-436

IUPAC Name

NONE

Solubility

soluble in DMSO, not soluble in water.

Synonyms

RDEA436; RDEA-436; RDEA 436.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.